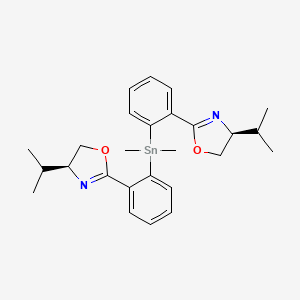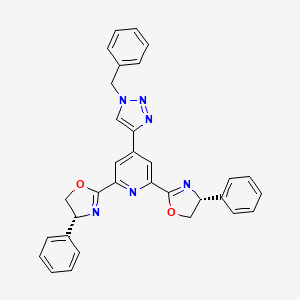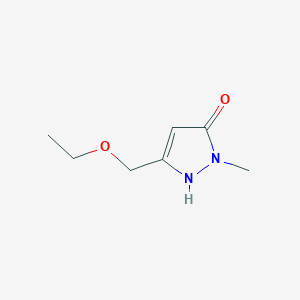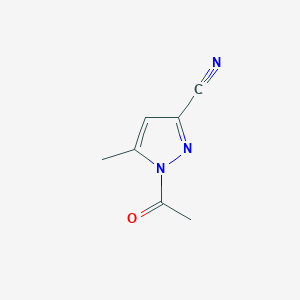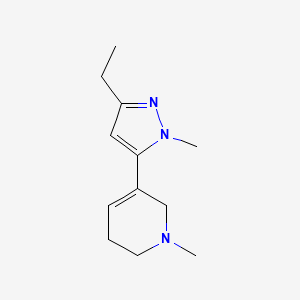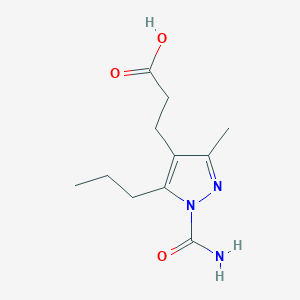
Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate is an organic compound that features both a phenolic and an isoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Phenolic Group: The phenolic group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The isoxazole ring can be reduced under certain conditions to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学的研究の応用
Medicinal Chemistry: As a scaffold for drug development due to its unique structure.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The phenolic group could participate in hydrogen bonding or other interactions, while the isoxazole ring might engage in π-π stacking or other non-covalent interactions.
類似化合物との比較
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)-3-(1,2,4-oxadiazol-5-yl)propanoate
- Ethyl 3-(4-hydroxyphenyl)-3-(pyrazol-5-yl)propanoate
Uniqueness
Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate is unique due to the presence of both a phenolic and an isoxazole moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC名 |
ethyl 3-(4-hydroxyphenyl)-3-(1,2-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C14H15NO4/c1-2-18-14(17)9-12(13-7-8-15-19-13)10-3-5-11(16)6-4-10/h3-8,12,16H,2,9H2,1H3 |
InChIキー |
HZWRGJHCZQZUNV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)O)C2=CC=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)

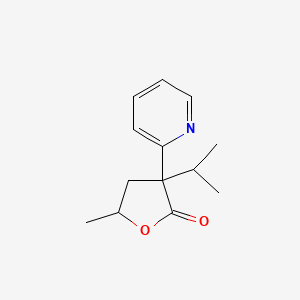
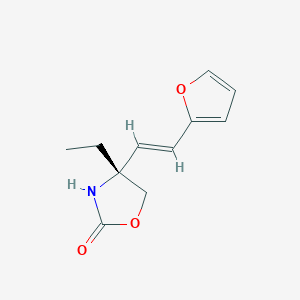
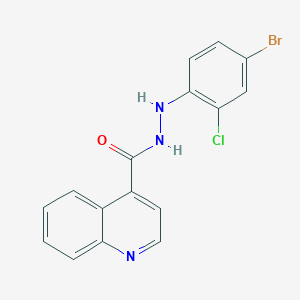
![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)
